![molecular formula C18H30BN3O3 B2878062 N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 2490666-11-8](/img/structure/B2878062.png)

N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

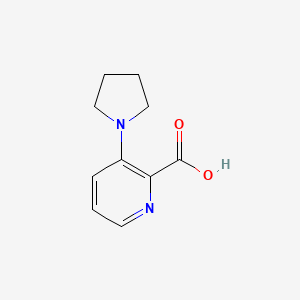

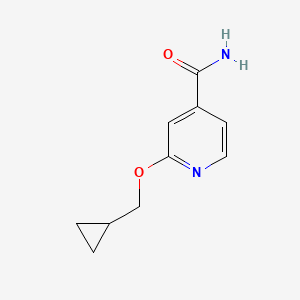

This compound is a complex organic molecule that contains a morpholine ring and a pyridine ring, both of which are common structures in many pharmaceuticals. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions, a common method for creating carbon-carbon bonds in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a pyridine derivative with a morpholine derivative, possibly through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridine ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis

As a boronic acid derivative, this compound could participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase its solubility in water, while the pyridine ring could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyridine Derivatives

A study by Yehia, Polborn, and Müller (2002) explored the synthesis of dihydropyrindines and tetrahydroquinolines, which are cyclopentyl and cyclohexyl annealed pyridines, through a one-pot, four-component process. This process involves the coupling, isomerization, Stork-enamine alkylation, and cyclocondensation sequence, starting from electron-poor (hetero)aryl halides, terminal propargyl alcohols, cyclic N-morpholino alkenes, and ammonium chloride. The synthesized compounds, including the pyridyl core, find broad applications in natural products synthesis and supramolecular coordination chemistry, demonstrating the versatile role of pyridine derivatives in pharmaceutical chemistry (Yehia, Polborn, & Müller, 2002).

Functionalization and Biological Activity

The functionalization of cyclic amines, such as pyrrolidine and tetrahydroisoquinoline, through redox-annulations with α,β-unsaturated aldehydes and ketones, is another area of interest. This process involves the carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocyclization and, in some cases, tautomerization. The resulting products, including ring-fused pyrrolines, can be oxidized to pyrroles or reduced to pyrrolidines, highlighting the potential for creating biologically active compounds through the manipulation of pyridine derivatives (Kang, Richers, Sawicki, & Seidel, 2015).

Anticancer Potential

In the realm of medicinal chemistry, the synthesis of compounds like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one from cyclopentanone oxime highlights the importance of pyridine derivatives as intermediates for creating biologically active compounds, particularly in the context of anticancer drug development. This underscores the role of such derivatives in the design and synthesis of small molecule inhibitors that play a crucial role in cancer research (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BN3O3/c1-17(2)18(3,4)25-19(24-17)15-6-7-16(21-14-15)20-8-5-9-22-10-12-23-13-11-22/h6-7,14H,5,8-13H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYZZCGGTPUUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)

![2-Ethyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B2877982.png)

![4-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]phenoxy]pyridine-2-carboxylic acid](/img/structure/B2877984.png)

![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isoxazole-4-carboxamide](/img/structure/B2877985.png)

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2877986.png)

![N-(3-methylbutyl)-5-[1-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2877987.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)

![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)